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Compound of Interest

Compound Name: (+)-Capnellene

CAS No.: 123808-89-9

Cat. No.: B12750464

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (+)-Capnellene, a tricyclic

marine natural product. The primary focus of this guide is the well-established 12-step

synthesis developed by Leo A. Paquette in 1984. This protocol is intended for an audience with

a strong background in synthetic organic chemistry.

Introduction
(+)-Capnellene is a sesquiterpene isolated from the soft coral Capnella imbricata. Its unique

triquinane skeleton has made it a popular target for total synthesis, leading to the development

of various synthetic strategies. This document outlines the Paquette synthesis in detail, offering

a step-by-step guide for its replication in a laboratory setting.

Overall Synthetic Workflow
The Paquette synthesis of (+)-Capnellene is a linear sequence of 12 steps, commencing with

a semi-pinacol rearrangement and culminating in a Wittig reaction to form the final product. The
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key transformations include a Nazarov cyclization to construct a five-membered ring and an

intramolecular aldol condensation to complete the tricyclic core.

Starting Material
(Not explicitly defined in snippets)

Semi-Pinacol Rearrangement

LiBr, HMPA
Toluene, Reflux, 2 h

Grignard Reaction

VinylMgBr, THF
10 °C to RT, 4.5 h
(46% over 2 steps)

Oxidation

MnO2/C, Petroleum ether
RT, 24 h (95%)

Nazarov Cyclization

P2O5, MsOH
0 °C, 2 min (68%)

Michael Addition

CuI, MeLi·LiBr, Et2O
0 °C, 30 min (80%)

Alkynylation

n-BuLi, C2H2, THF
-78 to -20 °C, 15 min (71%)

Rupe Rearrangement

H2SO4, HCO2H
92 °C, 15 min (89%)

Michael Addition

CuI, VinylMgBr, THF
-78 °C to RT, 30 min (55%)

Ozonolysis

O3; Me2S, MeOH
-78 °C to RT, 35 min

Intramolecular Aldol Condensation

KOH, n-Bu4N+OH-
Et2O, H2O, THF

Reflux, 4 h (84% over 2 steps)

Hydrogenation

H2, PtO2, MeOH
RT, 1 atm

Wittig Reaction

KOt-Bu, Ph3P+CH3Br-
PhH, RT to Reflux, 21.5 h

(36% over 2 steps)

(+)-Capnellene
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Click to download full resolution via product page

Figure 1: Overall workflow of the Paquette total synthesis of (+)-Capnellene.

Quantitative Data Summary
The following table summarizes the yields for each step of the Paquette synthesis of (+)-
Capnellene.[1][2][3]
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Step Reaction
Reagents and
Conditions

Yield (%)

1-2

Semi-Pinacol

Rearrangement &

Grignard Reaction

1. LiBr, HMPA,

Toluene, Reflux, 2 h2.

VinylMgBr, THF, 10 °C

to RT, 4.5 h

46 (over 2 steps)

3 Oxidation
MnO₂/C, Petroleum

ether, RT, 24 h
95

4 Nazarov Cyclization
P₂O₅, MsOH, 0 °C, 2

min
68

5 Michael Addition
CuI, MeLi·LiBr, Et₂O,

0 °C, 30 min
80

6 Alkynylation
n-BuLi, C₂H₂, THF,

-78 to -20 °C, 15 min
71

7 Rupe Rearrangement
H₂SO₄, HCO₂H, 92

°C, 15 min
89

8 Michael Addition
CuI, VinylMgBr, THF,

-78 °C to RT, 30 min
55

9-10

Ozonolysis &

Intramolecular Aldol

Condensation

1. O₃; Me₂S, MeOH,

-78 °C to RT, 35 min2.

KOH, n-Bu₄N⁺OH⁻,

Et₂O, H₂O, THF,

Reflux, 4 h

84 (over 2 steps)

11-12
Hydrogenation &

Wittig Reaction

1. H₂, PtO₂, MeOH,

RT, 1 atm2. KOt-Bu,

Ph₃P⁺CH₃Br⁻, PhH,

RT to Reflux, 21.5 h

36 (over 2 steps)

Experimental Protocols
The following protocols are based on the publication by Paquette and Stevens (Can. J.

Chem.1984, 62, 2415-2420).[1][2][3] Disclaimer: As the full experimental text was not available,
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the following protocols are detailed interpretations. Researchers should consult the original

publication for precise quantities and detailed procedures.

Step 1 & 2: Semi-Pinacol Rearrangement and Grignard Reaction

Reaction: The synthesis commences with a semi-pinacol rearrangement followed by a

Grignard reaction with vinylmagnesium bromide.

Protocol:

The starting bicyclic alcohol is subjected to a semi-pinacol rearrangement using lithium

bromide and hexamethylphosphoramide (HMPA) in refluxing toluene for 2 hours.

After cooling, the reaction mixture is worked up to isolate the rearranged aldehyde.

The crude aldehyde is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 10 °C.

Vinylmagnesium bromide is added dropwise, and the reaction is allowed to warm to room

temperature over 4.5 hours.

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and

the product is extracted with diethyl ether. The combined organic layers are washed with

brine, dried over anhydrous magnesium sulfate, and concentrated under reduced

pressure.

The crude product is purified by column chromatography to yield the allylic alcohol.

Step 3: Oxidation

Reaction: The allylic alcohol is oxidized to the corresponding enone.

Protocol:

The alcohol is dissolved in petroleum ether.

Manganese (IV) oxide on carbon (MnO₂/C) is added, and the suspension is stirred at room

temperature for 24 hours.
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The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated to

give the enone, which is often of sufficient purity for the next step.

Step 4: Nazarov Cyclization

Reaction: A key five-membered ring is formed via an acid-catalyzed Nazarov cyclization.

Protocol:

The dienone is cooled to 0 °C.

A mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) is added,

and the reaction is stirred at 0 °C for 2 minutes.

The reaction is carefully quenched with ice-water and extracted with diethyl ether. The

organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried,

and concentrated.

Purification by chromatography affords the bicyclic enone.

Step 5: Michael Addition

Reaction: A methyl group is introduced via a conjugate addition reaction.

Protocol:

A solution of lithium dimethylcuprate is prepared by adding methyllithium-lithium bromide

complex to a suspension of copper(I) iodide in diethyl ether at 0 °C.

The enone, dissolved in diethyl ether, is added to the cuprate solution at 0 °C, and the

mixture is stirred for 30 minutes.

The reaction is quenched with saturated aqueous ammonium chloride and the product

extracted.

Step 6: Alkynylation

Reaction: An ethynyl group is added to the ketone.
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Protocol:

A solution of the ketone in THF is cooled to -78 °C.

Lithium acetylide is generated in situ by bubbling acetylene gas through a solution of n-

butyllithium in THF at -78 °C.

The ketone solution is added to the lithium acetylide suspension, and the reaction is

stirred for 15 minutes as it warms to -20 °C.

The reaction is quenched and the product isolated by standard work-up procedures.

Step 7: Rupe Rearrangement

Reaction: The propargyl alcohol is rearranged to an α,β-unsaturated ketone.

Protocol:

The alcohol is heated in a mixture of sulfuric acid and formic acid at 92 °C for 15 minutes.

After cooling, the mixture is diluted with water and extracted.

Step 8: Michael Addition

Reaction: A vinyl group is introduced by conjugate addition.

Protocol:

Similar to step 5, a vinyl cuprate is prepared from vinylmagnesium bromide and copper(I)

iodide in THF.

The enone is added to the cuprate solution at -78 °C, and the reaction is allowed to warm

to room temperature over 30 minutes.

Step 9 & 10: Ozonolysis and Intramolecular Aldol Condensation

Reaction: Ozonolysis of the vinyl group followed by an intramolecular aldol condensation

forms the third ring of the capnellene skeleton.
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Protocol:

The substrate is dissolved in methanol and cooled to -78 °C. Ozone is bubbled through

the solution until a blue color persists.

The solution is purged with nitrogen, and dimethyl sulfide (Me₂S) is added. The mixture is

allowed to warm to room temperature over 35 minutes.

After removal of the solvent, the crude dialdehyde is dissolved in a mixture of diethyl ether,

water, and THF.

Potassium hydroxide and tetrabutylammonium hydroxide are added, and the mixture is

refluxed for 4 hours.

Standard work-up and purification yield the tricyclic enone.

Step 11 & 12: Hydrogenation and Wittig Reaction

Reaction: The enone is reduced, and the exocyclic methylene group is introduced via a

Wittig reaction to yield (+)-Capnellene.

Protocol:

The tricyclic enone is dissolved in methanol and hydrogenated over platinum(IV) oxide

(PtO₂) at room temperature under 1 atmosphere of hydrogen.

After filtration and concentration, the resulting ketone is dissolved in benzene.

Potassium tert-butoxide and methyltriphenylphosphonium bromide are added, and the

mixture is heated to reflux for 21.5 hours.

Work-up and purification by chromatography afford (+)-Capnellene.

Alternative Synthetic Strategies
Several other elegant syntheses of (+)-Capnellene have been reported. A brief comparison is

provided below.
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Synthetic Strategy Key Reaction(s)
Reference (if available in
snippets)

Intramolecular Diels-Alder

An intramolecular [4+2]

cycloaddition of a suitably

functionalized triene to

construct the tricyclic core.

[Not explicitly detailed in

snippets]

Palladium-Catalyzed Bis-

Cyclization

A palladium-catalyzed

cyclization approach to form

the linearly condensed

cyclopentanoid system.

[Not explicitly detailed in

snippets]

Photocycloaddition-Thermal

Rearrangement

A [2+2] photocycloaddition

followed by a thermal

rearrangement to construct the

triquinane skeleton.

Mehta, G.; Reddy, D. S.; Murty,

A. N. J. Chem. Soc., Chem.

Commun.1983, 824.

These alternative routes offer different approaches to the stereochemical challenges presented

by the capnellene structure and highlight the versatility of modern synthetic organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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